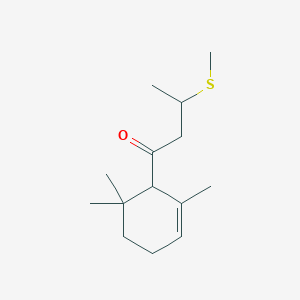
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione is an organic compound with a complex structure characterized by multiple hydroxyl groups and a tetracene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the alkylation of a tetracene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups and the ethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also include purification steps such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the hydroxyl groups.
科学的研究の応用
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism by which 3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes.
類似化合物との比較
Similar Compounds
3-acetyl-1,6,10,11-tetrahydroxytetracene-5,12-dione: This compound has an acetyl group instead of an ethyl group, leading to different chemical properties and reactivity.
3-methyl-1,6,10,11-tetrahydroxytetracene-5,12-dione: The presence of a methyl group instead of an ethyl group results in variations in its chemical behavior.
Uniqueness
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups
特性
分子式 |
C20H14O6 |
|---|---|
分子量 |
350.3 g/mol |
IUPAC名 |
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione |
InChI |
InChI=1S/C20H14O6/c1-2-8-6-10-14(12(22)7-8)20(26)16-15(18(10)24)17(23)9-4-3-5-11(21)13(9)19(16)25/h3-7,21-23,25H,2H2,1H3 |
InChIキー |
GZEMIFICWFTZNG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4O)C(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



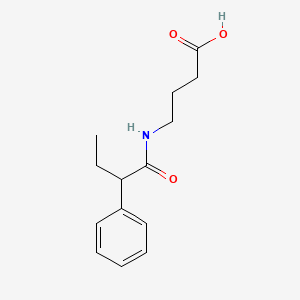
![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
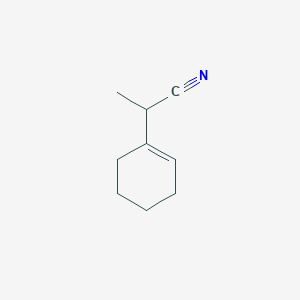

![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
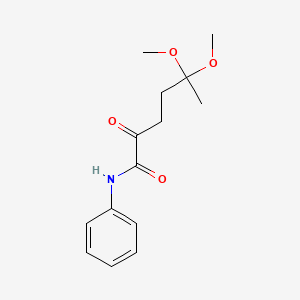
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
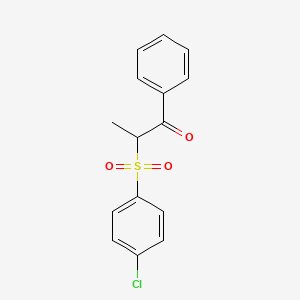
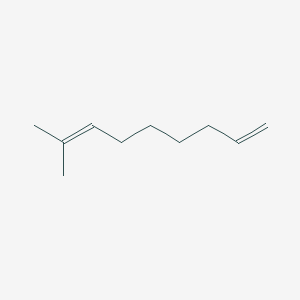
![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
